N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a butynyl chain, and a trifluoromethoxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Attachment of the Butynyl Chain: The butynyl chain can be introduced via alkylation reactions using appropriate alkynyl halides.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be incorporated through nucleophilic substitution reactions.
Formation of the Benzamide Core: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, catalytic reactions, and advanced purification methods may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide may impart unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)23-14-7-5-13(6-8-14)15(22)20-9-1-2-10-21-11-3-4-12-21/h5-8H,3-4,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYNUYYFQTDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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